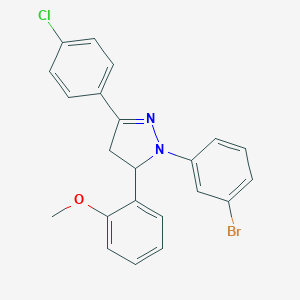![molecular formula C14H12ClN3O3 B391135 4-CHLORO-N-({N'-[(Z)-(FURAN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE](/img/structure/B391135.png)
4-CHLORO-N-({N'-[(Z)-(FURAN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CHLORO-N-({N'-[(Z)-(FURAN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted benzamide group and a furylmethylene hydrazino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-({N'-[(Z)-(FURAN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 3-furylmethylene hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Coupling with 4-chlorobenzoyl chloride: The hydrazone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-CHLORO-N-({N'-[(Z)-(FURAN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furylmethylene group can be oxidized to form corresponding furyl ketones or carboxylic acids.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Furyl ketones or carboxylic acids.
Reduction: Hydrazines.
Substitution: Amino or thiol-substituted benzamides.
Aplicaciones Científicas De Investigación
4-CHLORO-N-({N'-[(Z)-(FURAN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-CHLORO-N-({N'-[(Z)-(FURAN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE involves its interaction with specific molecular targets. The furylmethylene hydrazino moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chloro group may also participate in interactions with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-(2-(2-(2-furylmethylene)hydrazino)-2-oxoethyl)benzamide
- 4-chloro-N-(4-(2-(2-furylmethylene)hydrazino)carbonyl)phenylbenzenesulfonamide
- 4-chloro-N-(2-(2-(2,3-dichlorobenzylidene)hydrazino)carbonyl)phenylbenzenesulfonamide
Uniqueness
4-CHLORO-N-({N'-[(Z)-(FURAN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro-substituted benzamide and the furylmethylene hydrazino moiety allows for versatile applications in various fields of research.
Propiedades
Fórmula molecular |
C14H12ClN3O3 |
|---|---|
Peso molecular |
305.71g/mol |
Nombre IUPAC |
4-chloro-N-[2-[(2Z)-2-(furan-3-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C14H12ClN3O3/c15-12-3-1-11(2-4-12)14(20)16-8-13(19)18-17-7-10-5-6-21-9-10/h1-7,9H,8H2,(H,16,20)(H,18,19)/b17-7- |
Clave InChI |
ROSHHLCERWKWSD-IDUWFGFVSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=COC=C2)Cl |
SMILES isomérico |
C1=CC(=CC=C1C(=O)NCC(=O)N/N=C\C2=COC=C2)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=COC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


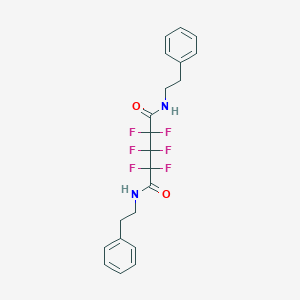
![N'-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B391054.png)
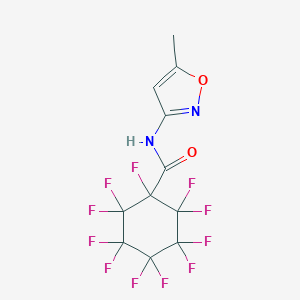
![1-benzyl-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B391056.png)
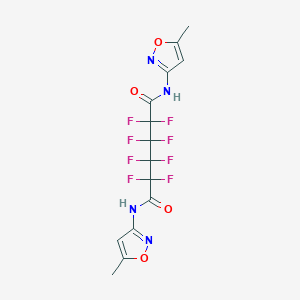
![1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-[2-[(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarbonyl)amino]pyridin-3-yl]cyclohexane-1-carboxamide](/img/structure/B391063.png)
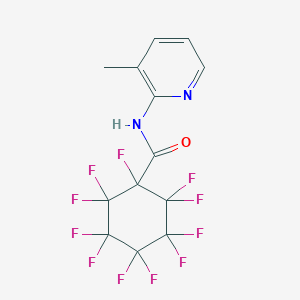
![Ethyl 2-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B391066.png)
![2-(4-fluorophenyl)-3-(4-methylbenzoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B391067.png)
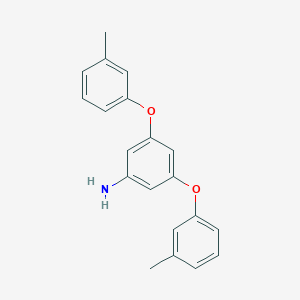
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[3-(4-fluorophenyl)acryloyl]thiourea](/img/structure/B391070.png)
![N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide](/img/structure/B391072.png)
![N-[3-nitro-5-(3-methylphenoxy)phenyl]-2,3,5-triiodobenzamide](/img/structure/B391074.png)
